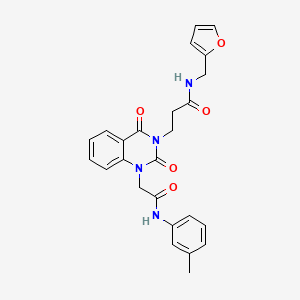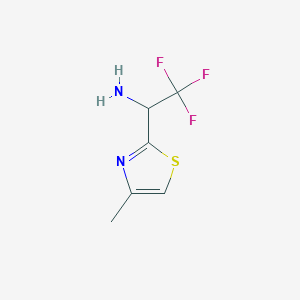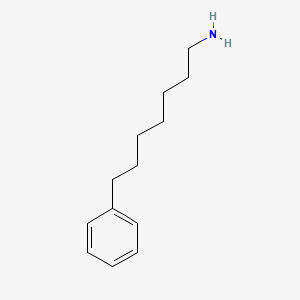
NC=1C=NN(C=1C(=O)OC)C(C)C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NC=1C=NN(C=1C(=O)OC)C(C)C is a chemical compound belonging to the family of pyrazole derivatives. It has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of NC=1C=NN(C=1C(=O)OC)C(C)C is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors involved in various cellular processes. It may also modulate the immune response and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
NC=1C=NN(C=1C(=O)OC)C(C)C has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and enhance the antioxidant defense system. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NC=1C=NN(C=1C(=O)OC)C(C)C in lab experiments is its potential therapeutic efficacy in various diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research of NC=1C=NN(C=1C(=O)OC)C(C)C. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Another direction is to study its mechanism of action and identify its molecular targets. Further research is also needed to determine its safety and efficacy in clinical trials.
Conclusion:
NC=1C=NN(C=1C(=O)OC)C(C)C is a promising compound with potential applications in various scientific research fields. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a potential therapeutic agent for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and determine its safety and efficacy.
Synthesemethoden
The synthesis of NC=1C=NN(C=1C(=O)OC)C(C)C can be achieved through a multi-step process involving the reaction of various reagents. One of the commonly used methods is the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with tert-butyl chloroformate to form tert-butyl 5-amino-1H-pyrazole-4-carboxylate. The resulting compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form NC=1C=NN(C=1C(=O)OC)C(C)C.
Wissenschaftliche Forschungsanwendungen
NC=1C=NN(C=1C(=O)OC)C(C)C has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also shown potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 4-amino-2-propan-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)11-7(8(12)13-3)6(9)4-10-11/h4-5H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQKBXPPOEHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2591157.png)

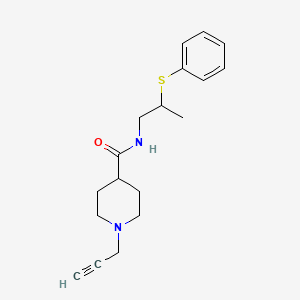
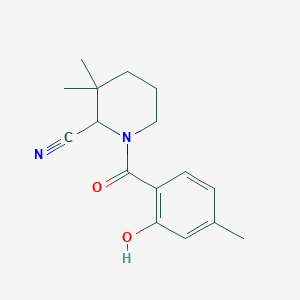
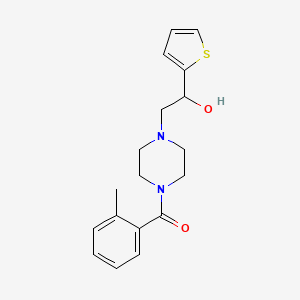
![diethyl 3-methyl-5-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2591163.png)
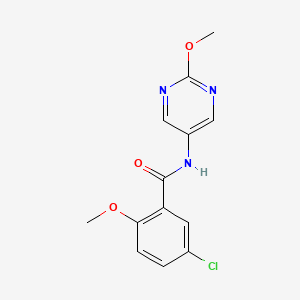
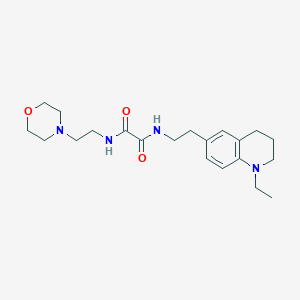

![2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2591170.png)
